molecular formula C13H11FO B6369976 2-(4-Fluoro-3-methylphenyl)phenol, 95% CAS No. 742058-84-0

2-(4-Fluoro-3-methylphenyl)phenol, 95%

Cat. No. B6369976
CAS RN: 742058-84-0
M. Wt: 202.22 g/mol
InChI Key: IKEXXSTZXBAKHR-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylphenyl)phenol, 95% (hereinafter referred to as FMMP) is a synthetic compound that has a wide range of applications in the scientific research and industrial fields. It is a colorless to pale yellow powder with a melting point of 97-98°C and a boiling point of 293-294°C. FMMP is used in a variety of applications, including as a reagent in organic synthesis, as a component in pharmaceuticals, and as a catalyst in chemical reactions. In addition, FMMP has been studied for its potential applications in the fields of biochemistry and physiology.

Scientific Research Applications

FMMP has a wide range of applications in the scientific research field. It is used in organic synthesis as a reagent for the synthesis of various compounds, such as anilines, phenols, and amines. It is also used as a catalyst in chemical reactions, such as the Knoevenagel condensation. In addition, FMMP has been studied for its potential applications in biochemistry and physiology.

Mechanism of Action

The mechanism of action of FMMP is not fully understood. However, it is believed that FMMP acts as an inhibitor of enzymes, such as monoamine oxidase, which are involved in the metabolism of neurotransmitters. In addition, FMMP has been shown to inhibit the activity of certain enzymes involved in the synthesis of fatty acids and cholesterol.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMMP have not been fully studied. However, it has been shown to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of neurotransmitters, as well as an inhibitory effect on the activity of certain enzymes involved in the synthesis of fatty acids and cholesterol. In addition, FMMP has been shown to have antioxidant and anti-inflammatory properties, as well as to have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using FMMP in lab experiments is its low cost and availability. FMMP is readily available from chemical suppliers and is relatively inexpensive compared to other reagents and catalysts. However, FMMP is not suitable for use in certain types of experiments, such as those involving high temperatures or high pressures. Additionally, FMMP is not suitable for use in experiments involving dangerous or toxic substances.

Future Directions

Future research on FMMP should focus on its biochemical and physiological effects, as well as its potential applications in biochemistry and physiology. Additionally, further research should be conducted on the mechanism of action of FMMP and its potential applications in organic synthesis. In addition, further research should be conducted on the advantages and limitations of using FMMP in lab experiments, as well as its potential applications in industrial processes. Finally, further research should be conducted on the potential toxicity of FMMP and its potential effects on human health.

Synthesis Methods

FMMP can be synthesized in a two-step process. The first step involves the reaction of 4-fluoro-3-methylbenzaldehyde with hydroxylamine hydrochloride in acetic acid to form the intermediate, 4-fluoro-3-methylbenzylhydroxylamine hydrochloride. The second step involves the reaction of the intermediate with phenol in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired product, FMMP.

properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-8-10(6-7-12(9)14)11-4-2-3-5-13(11)15/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEXXSTZXBAKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683449
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

742058-84-0
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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